molecular formula C9H8ClNO3 B14409122 Methyl (3-chloroanilino)(oxo)acetate CAS No. 87967-33-7

Methyl (3-chloroanilino)(oxo)acetate

Cat. No.: B14409122
CAS No.: 87967-33-7
M. Wt: 213.62 g/mol
InChI Key: CUZLSYFAWNNJJW-UHFFFAOYSA-N
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Description

Methyl (3-chloroanilino)(oxo)acetate is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 3-position and an oxoacetate group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-chloroanilino)(oxo)acetate can be synthesized through several methods. One common method involves the reaction of 3-chloroaniline with methyl oxalyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-chloroanilino)(oxo)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different oxo or hydroxy derivatives .

Scientific Research Applications

Methyl (3-chloroanilino)(oxo)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of methyl (3-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3-chloroanilino)(oxo)acetate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl oxalyl chloride: Lacks the aniline ring but has similar reactivity.

    Methyl (3-amino-2,4-dichloro-5-cyanoanilino)(oxo)acetate: Contains additional substituents on the aniline ring

Uniqueness

Methyl (3-chloroanilino)(oxo)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

87967-33-7

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 2-(3-chloroanilino)-2-oxoacetate

InChI

InChI=1S/C9H8ClNO3/c1-14-9(13)8(12)11-7-4-2-3-6(10)5-7/h2-5H,1H3,(H,11,12)

InChI Key

CUZLSYFAWNNJJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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